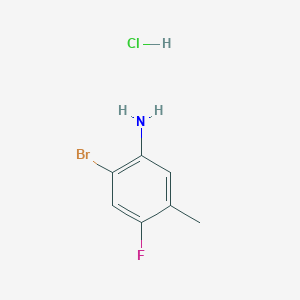
2-Bromo-4-fluoro-5-methylaniline hydrochloride
Vue d'ensemble
Description
2-Bromo-4-fluoro-5-methylaniline hydrochloride is a chemical compound . It is derived from 2-methylaniline with fluoride and bromide substituents at the 4- and 5-positions .
Synthesis Analysis
5-Bromo-4-fluoro-2-methylaniline is derived from 2-methylaniline with fluoride and bromide substituents at the 4- and 5-positions . It possesses multiple reactivities, including cross-coupling reactions on the bromide substituent, nucleophilic substitution on the amine, and nucleophilic aromatic substitution on the fluoride group .Molecular Structure Analysis
The molecular formula of 2-Bromo-4-fluoro-5-methylaniline hydrochloride is C7H8BrClFN . The molecular weight is 240.5 .Chemical Reactions Analysis
5-Bromo-4-fluoro-2-methylaniline possesses multiple reactivities, including cross-coupling reactions on the bromide substituent, nucleophilic substitution on the amine, and nucleophilic aromatic substitution on the fluoride group .Physical And Chemical Properties Analysis
The physical form of 5-Bromo-2-fluoro-4-methylaniline is a yellow to brown solid or liquid .Applications De Recherche Scientifique
Metabolic Studies and Biological Applications
Rat Liver Microsomal Metabolism : A study by Boeren et al. (1992) investigated the metabolism of 2-halogenated 4-methylanilines, closely related to 2-Bromo-4-fluoro-5-methylaniline hydrochloride, in rat liver microsomes using high-performance liquid chromatography (HPLC). The research identified metabolites from side-chain C-hydroxylation and N-hydroxylation, highlighting the compound's biotransformation pathways and its potential applications in studying metabolic processes and toxicology (Boeren et al., 1992).
Synthesis of Antiviral Nucleosides
Antiviral Nucleosides Synthesis : In the realm of antiviral research, Watanabe et al. (1983) discussed the synthesis of 2'-halogeno-5-substituted-arabinofuranosylcytosines and -uracils, exploring structure-activity relationships against herpes virus. This study suggests the potential of halogenated compounds, including those related to 2-Bromo-4-fluoro-5-methylaniline hydrochloride, in synthesizing nucleoside analogs with significant antiviral activities (Watanabe et al., 1983).
Antibacterial and Antifungal Activities
Biological Activity of Derivatives : Abdel‐Wadood et al. (2014) explored the synthesis of thieno[3,2‐c]quinoline and pyrrolo[3,2‐c]quinoline derivatives from 2‐Bromo‐4‐fluoroaniline, demonstrating significant broad antibacterial activity against gram-positive and gram-negative bacteria. The study underscores the compound's utility in creating derivatives with potent biological activities, offering avenues for developing new antimicrobial agents (Abdel‐Wadood et al., 2014).
Synthesis of Pharmaceutical Intermediates
Practical Synthesis for Flurbiprofen : Qiu et al. (2009) detailed a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing flurbiprofen, a non-steroidal anti-inflammatory drug. This research highlights the relevance of bromo-fluoro compounds in the synthesis of pharmaceutical intermediates, emphasizing their importance in drug manufacturing processes (Qiu et al., 2009).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Orientations Futures
2-Bromo-4-fluoro-5-methylaniline hydrochloride is used for research purposes . It is one of the key ingredients for the synthesis of MDL compounds, which are activators of sirtuin 6 (SIRT6), a lysine deacetylase that acts as a tumor suppressor . This suggests potential applications in cancer research.
Propriétés
IUPAC Name |
2-bromo-4-fluoro-5-methylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN.ClH/c1-4-2-7(10)5(8)3-6(4)9;/h2-3H,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCSOCCYOIVHPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-fluoro-5-methylaniline hydrochloride | |
CAS RN |
1313588-95-2 | |
| Record name | Benzenamine, 2-bromo-4-fluoro-5-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1313588-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Ethyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole dihydrochloride](/img/structure/B1527887.png)
![1-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine](/img/structure/B1527890.png)
![2-[4-(Aminomethyl)piperidin-1-yl]-1-phenylethan-1-ol](/img/structure/B1527891.png)
![9-Bromo-8-hydroxy-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B1527892.png)
![1-[2-(ethylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1527897.png)
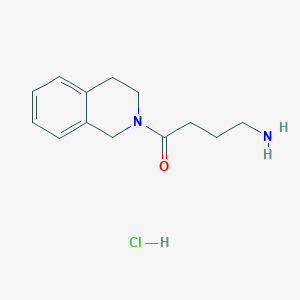
![tert-butyl N-{[3-(4-aminophenyl)-1H-1,2,4-triazol-5-yl]methyl}carbamate](/img/structure/B1527899.png)
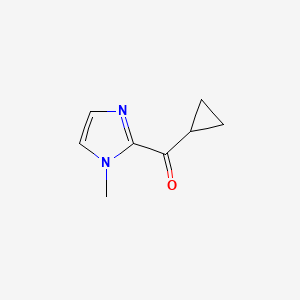

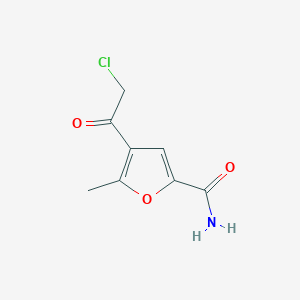
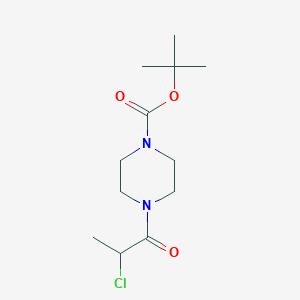
![2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B1527906.png)
![[1-(6-Chloropyrimidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B1527908.png)
![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride](/img/structure/B1527909.png)